molecular formula C20H26N2O5 B11074644 diethyl {[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate

diethyl {[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate

Cat. No.: B11074644
M. Wt: 374.4 g/mol
InChI Key: JLVGSOVDQVXRHI-UHFFFAOYSA-N
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Description

DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE is a complex organic compound with a unique structure that includes an indole ring, a methoxy group, and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE typically involves the reaction of 6-methoxy-1,2,3-trimethylindole with diethyl malonate in the presence of a suitable base. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amino groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole ring, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE lies in its specific combination of functional groups and its indole ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

diethyl 2-[[(6-methoxy-1,2,3-trimethylindol-5-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C20H26N2O5/c1-7-26-19(23)15(20(24)27-8-2)11-21-16-9-14-12(3)13(4)22(5)17(14)10-18(16)25-6/h9-11,21H,7-8H2,1-6H3

InChI Key

JLVGSOVDQVXRHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C2C(=C1)C(=C(N2C)C)C)OC)C(=O)OCC

Origin of Product

United States

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